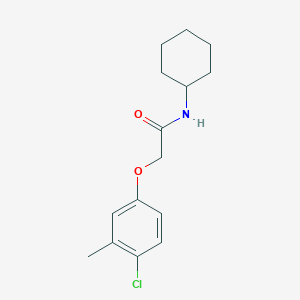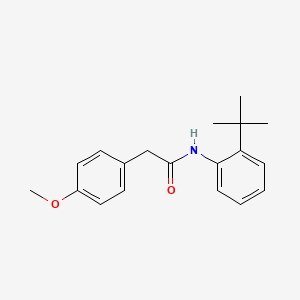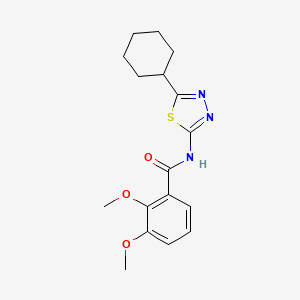
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as CCMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB is a member of the benzamide class of compounds and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of these mediators.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic agent. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its potential as a therapeutic agent for a range of conditions. Additionally, 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide is its relatively low yield in the synthesis process, which may limit its availability for further research.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. One potential direction is to further investigate its potential as a therapeutic agent for inflammatory conditions such as arthritis and neuropathic pain. Another potential direction is to investigate its potential as a cancer therapeutic agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to optimize the synthesis process of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide to increase its yield and availability for further research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 4-chloro-2-methylaniline in the presence of a base to form 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. 2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide has also been studied for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-5-12(13(17)7-9)15(19)18-14-6-4-11(16)8-10(14)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALRQHNEZFQZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)

![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)

